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Compound of Interest

Compound Name: N-Acetyl-N-methyl-D-leucine

Cat. No.: B15408538

An In-depth Technical Guide to N-Acetyl-D-leucine

An Important Note on the Chemical Name: The topic specified is "N-Acetyl-N-methyl-D-
leucine." However, a thorough review of scientific literature and chemical databases indicates
that this compound is not commonly described. The widely studied and relevant compound is
N-Acetyl-D-leucine. This guide will focus on N-Acetyl-D-leucine and its enantiomer, N-Acetyl-L-
leucine, assuming a likely error in the initial query.

Introduction

N-Acetyl-D-leucine is the N-acetylated derivative of the D-enantiomer of the essential amino
acid leucine.[1] While its counterpart, N-Acetyl-L-leucine, has been more extensively studied for
its therapeutic potential, particularly in neurological disorders, N-Acetyl-D-leucine is also a
subject of scientific interest.[2] The acetylation of leucine significantly alters its biochemical
properties, including its mechanism of cellular uptake, which is a key aspect of its
pharmacological profile.[3] This technical guide provides a comprehensive overview of the
chemical structure, properties, synthesis, and biological significance of N-Acetyl-D-leucine for
researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

N-Acetyl-D-leucine is a chiral molecule. The acetylation occurs at the amino group of D-leucine.

e Chemical Structure:
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e IUPAC Name: (2R)-2-acetamido-4-methylpentanoic acid.[1]
e Molecular Formula: CsH1sNO3.[1]

o Enantiomer: N-Acetyl-L-leucine, with the IUPAC name (2S)-2-acetamido-4-methylpentanoic
acid.[4]

Physicochemical Properties

The following table summarizes the key quantitative data for N-Acetyl-D-leucine and its L-
enantiomer for comparative purposes.

Property N-Acetyl-D-leucine N-Acetyl-L-leucine

Molecular Weight 173.21 g/mol 173.21 g/mol [4]

CAS Number 19764-30-8 1188-21-2[4]

Melting Point Not specified 187-190 °C

Solubility (in water) Not specified 8.1 mg/ml. at 25 °C[4] or 0.81
/100 mL at 20 °C[5]

LogP (XLogP3) 0.5 0.5[4]

pKa Not specified 3.67+0.10 (Predicted)[5]

Appearance Solid White crystalline powder[5]

Experimental Protocols: Synthesis of N-Acetyl-DL-
leucine

A common method for producing N-acetylated amino acids is through the acylation of the
parent amino acid. The following protocol is based on a method for preparing N-acetyl-DL-
leucine, which involves the acetylation of L-leucine followed by racemization.[6][7] This process
can be adapted to produce the individual enantiomers, although specific chiral synthesis or
resolution steps would be required for pure N-Acetyl-D-leucine.

Objective: To synthesize N-acetyl-DL-leucine from L-leucine.
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Materials:

L-leucine

e 2N Sodium Hydroxide (NaOH) solution

o Salicylaldehyde (catalyst for racemization)

e Acetic anhydride (Ac20)

e Hydrochloric acid (HCI)

» Activated carbon

o Reaction vessel with heating and cooling capabilities

e Stirring apparatus

e pH meter

« Filtration apparatus (e.g., Buchner funnel)

e Drying oven

Methodology:

 Dissolution and Racemization:
o Add 100g of L-leucine to 1000 mL of 2N NaOH solution in the reaction vessel.
o Heat the mixture to dissolve the L-leucine completely.
o Add 1-2 mL of salicylaldehyde to the solution.

o Maintain the temperature at 95°C for approximately 3 hours to facilitate racemization. The
completion of racemization can be monitored by measuring the optical rotation, which
should be zero.[6]

o Acetylation:
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o Cool the reaction mixture to 5°C.

o While maintaining the low temperature, slowly add 80 mL of acetic anhydride dropwise to
the solution.

o After the addition is complete, continue stirring at 5°C for 30 minutes.[6]

» Decolorization and Precipitation:

Heat the solution to 60°C.

o

Add a small amount of activated carbon to decolorize the solution and stir for a short

[¢]

period.

Filter the hot solution to remove the activated carbon.

[¢]

[e]

Slowly add HCI (e.g., 160-180 mL) to the filtrate to adjust the pH to approximately 2.5-3.0.
This will cause the N-acetyl-DL-leucine to precipitate out of the solution.[6]

* |solation and Drying:
o Cool the mixture to 4°C to maximize crystallization.
o Collect the precipitate by suction filtration.
o Wash the collected solid with a small amount of cold water.
o Dry the product in a drying oven to obtain N-acetyl-DL-leucine.[6]

Signaling Pathways and Mechanisms of Action

A key finding in the study of N-acetyl-leucine is that acetylation fundamentally changes its
cellular uptake mechanism compared to its parent amino acid, leucine. This "transporter
switching" is crucial to its pharmacological activity.[3][8]

Leucine is primarily transported into cells via the L-type amino acid transporter 1 (LAT1).[3]
However, research has shown that N-acetyl-leucine is not a substrate for LAT1.[3][9] Instead,
its acetylation allows it to be recognized and transported by different carrier proteins, namely:
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e Monocarboxylate Transporter 1 (MCT1)[3]
e Organic Anion Transporter 1 (OAT1)[3]
e Organic Anion Transporter 3 (OAT3)[3]

This switch is significant because MCT1 is ubiquitously expressed and its kinetics are well-
suited for the distribution of N-acetyl-leucine.[3] This altered transport mechanism allows N-
acetyl-leucine to bypass the normal regulatory pathways for leucine uptake, which may be
beneficial in disease states with metabolic dysfunction.[3][10] For instance, in cells with high
lactate levels, MCT1 can operate in an exchange mode, facilitating the uptake of N-acetyl-
leucine while exporting lactate, which could help restore cellular pH balance.[10]

Below is a diagram illustrating this transporter switching mechanism.

Leucine N-Acetyl-Leucine
Primary Transport Switched Transport
Cell Membrane
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Caption: Transporter switching mechanism of N-Acetyl-Leucine.
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Biological and Therapeutic Relevance

N-acetyl-leucine, particularly the L-enantiomer, is being investigated for various neurological
conditions. The racemic mixture (N-acetyl-DL-leucine) has been used for the treatment of
vertigo.[10] Clinical studies are exploring its potential for rare neurodegenerative lysosomal
storage disorders like Niemann-Pick disease type C.[2] The proposed mechanisms for its
therapeutic effects include the modulation of glucose metabolism in the brain, reduction of
neuroinflammation, and restoration of neuronal function.[2][10] While N-Acetyl-L-leucine is
considered the more active form, the D-enantiomer is also transported into cells via MCT1 and
may have its own distinct biological roles or contribute to the overall pharmacokinetic profile of
the racemic mixture.[3]

Conclusion

N-Acetyl-D-leucine, and its enantiomer, represent an interesting class of modified amino acids
where a simple chemical modification—acetylation—leads to a profound shift in biological
transport and pharmacological activity. This "transporter switching” mechanism is a compelling
example of how medicinal chemistry can be used to alter the properties of endogenous
molecules to develop novel therapeutic agents. For researchers and drug developers,
understanding the distinct properties and synthesis of N-Acetyl-D-leucine is essential for
exploring its full potential and for the rational design of future drugs targeting these transport
pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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